molecular formula C21H27N3O4S B2784202 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide CAS No. 2034238-77-0

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide

Cat. No.: B2784202
CAS No.: 2034238-77-0
M. Wt: 417.52
InChI Key: BQYAWIRJQFSICR-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a methyl group at position 2. This moiety is linked via an ethyl chain to a benzamide group bearing a pentyloxy substituent at the para position. Such structural attributes are often exploited in medicinal chemistry for antimicrobial, anti-inflammatory, or enzyme-targeting applications .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-4-7-16-28-18-12-10-17(11-13-18)21(25)22-14-15-24-20-9-6-5-8-19(20)23(2)29(24,26)27/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYAWIRJQFSICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide generally involves multi-step organic synthesis:

  • Formation of the Benzothiadiazole Core: : Starting with the nitration of methylbenzoic acid followed by reduction, cyclization with sulfur and ammonia produces the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.

  • Alkylation Reaction: : The thiadiazole core is then alkylated with 2-bromoethanol under basic conditions to form the intermediate compound.

  • Amidation: : Finally, the intermediate undergoes a condensation reaction with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In industrial settings, these reactions are scaled up using robust reaction vessels equipped with efficient stirring, temperature control, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide undergoes various chemical reactions:

  • Oxidation: : Reacts with strong oxidizing agents like potassium permanganate, leading to further functionalization of the benzothiadiazole ring.

  • Reduction: : Can be reduced under mild conditions using agents like sodium borohydride to alter functional groups.

  • Substitution: : Exhibits electrophilic and nucleophilic substitution reactions, primarily involving the benzamide and benzothiadiazole moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, nucleophiles such as amines or thiols.

Major Products

These reactions can lead to derivatives with altered electronic properties, useful for further research and development in materials science and pharmaceuticals.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide has been explored for:

  • Chemistry: : As a building block for synthesizing complex organic molecules and polymers.

  • Biology: : Investigated for its biological activity, particularly in enzyme inhibition and receptor binding studies.

  • Medicine: : Potential therapeutic applications, including as a lead compound for drug development targeting specific molecular pathways.

  • Industry: : Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The compound's mechanism of action is largely dependent on its interaction with molecular targets. The benzothiadiazole unit can engage in π-π stacking and hydrogen bonding, influencing its binding affinity to proteins and enzymes. The electron-withdrawing properties of the dioxido groups enhance its reactivity, facilitating interactions with nucleophilic sites in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs primarily differ in heterocyclic cores, substituents, and linker regions. Key examples include:

Compound Name Core Structure Substituents Key Features
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino acryloyl Electron-deficient thiadiazole; acryloyl group enhances π-conjugation.
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzothiazole + triazole Methoxy, nitro, benzyl-triazole Dual heterocyclic cores; nitro group increases electrophilicity.
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole + carbamothioyl Varied benzamide substituents Carbamothioyl group enables metal coordination; broad antibacterial activity.

Key Observations :

  • Thiadiazole vs.
  • Pentyloxy vs. Methoxy : The longer pentyloxy chain increases lipophilicity (logP ~4.5 estimated) compared to methoxy (logP ~1.9), favoring passive diffusion across biological membranes .
  • Linker Flexibility : The ethyl linker in the target compound may confer greater conformational flexibility than rigid triazole or acryloyl linkers in analogs .

Critical Insights :

  • Antimicrobial Efficacy : The pentyloxy group may enhance activity against Gram-positive bacteria compared to shorter-chain analogs, as seen in benzothiazole derivatives .
  • Toxicity : Thiadiazole dioxides generally exhibit lower cytotoxicity than nitro-containing analogs (e.g., ), likely due to reduced electrophilic reactivity .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide is a complex organic compound featuring a thiadiazole ring and various substituents that contribute to its biological activity. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential pharmacological applications.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic synthesis techniques. The key steps typically involve:

  • Preparation of the Thiadiazole Intermediate : This is achieved via cyclization reactions involving appropriate precursors under oxidative conditions.
  • Formation of the Amide Bond : The thiadiazole intermediate is then reacted with a pentyloxy-substituted benzoyl chloride to form the final product.

The molecular formula for this compound is C16H22N4O3SC_{16}H_{22}N_4O_3S, with a molecular weight of approximately 366.43 g/mol.

Biological Activity Overview

The biological activity of thiadiazole derivatives has been extensively studied due to their diverse pharmacological properties. The specific compound in focus has shown promise in several areas:

  • Antimicrobial Activity : Thiadiazoles are known for their antimicrobial properties. Studies have shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this one have demonstrated moderate to good antimicrobial effects in vitro against various strains such as Streptococcus and Escherichia coli .
  • Anticancer Potential : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have been tested against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), showing selective cytotoxicity and inducing apoptosis pathways . The mechanism often involves cell cycle arrest and modulation of apoptotic markers such as Bax/Bcl-2 ratios.
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated FindingsReference
AntimicrobialModerate to good activity against various bacteria and fungi
AnticancerInduces apoptosis in MCF-7 and HepG2 cells
Anti-inflammatoryInhibits cytokine production

The biological activity of this compound is believed to involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical biochemical pathways related to cancer progression and microbial resistance.
  • Receptor Modulation : It may interact with cellular receptors that play roles in inflammation and immune responses.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can purity be ensured during synthesis?

Methodological Answer: The compound’s synthesis typically involves multi-step processes, including:

  • Amide bond formation : Coupling the benzo[c][1,2,5]thiadiazole core with the pentyloxybenzamide moiety using reagents like EDCI/HOBt or DCC .
  • Thiadiazole ring construction : Cyclization reactions under controlled temperatures (e.g., 80–100°C) with catalysts such as CuI or Pd(PPh₃)₄ for heterocyclic ring closure .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to remove by-products .

Purity Validation:

  • TLC/HPLC : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (≥95% by C18 reverse-phase column, acetonitrile/water mobile phase) .
  • Spectroscopic techniques : Confirm structural integrity using ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and HRMS .

Q. What spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzamide and thiadiazole moieties .
  • X-ray crystallography : Determine crystal packing and confirm stereochemistry (if applicable) .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with experimental NMR/IR data .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates; switch to toluene for reflux steps to avoid side reactions .
  • Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling steps; CuI may reduce palladium-related impurities .
  • Temperature gradients : Optimize stepwise heating (e.g., 60°C for amidation, 100°C for cyclization) to minimize degradation .

Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide enhance binding to hydrophobic enzyme pockets .
    • Alkoxy chains (e.g., pentyloxy) improve membrane permeability but may reduce solubility in aqueous media .
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values of analogs .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations to minimize variability .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate via dose-response curves .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance; outliers may arise from impurities or solvent effects .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ATP-binding sites). Validate with MD simulations (100 ns trajectories) .
  • Pharmacophore modeling : Identify critical H-bond donors/acceptors (e.g., sulfone oxygen, amide NH) using tools like Phase .

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